molecular formula C12H8N2 B135089 1,10-Phenanthroline CAS No. 66-71-7

1,10-Phenanthroline

Cat. No. B135089
CAS RN: 66-71-7
M. Wt: 180.2 g/mol
InChI Key: DGEZNRSVGBDHLK-UHFFFAOYSA-N
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Description

1,10-Phenanthroline (phen) is a heterocyclic organic compound with a versatile structure that has made it a popular ligand in coordination chemistry. Its unique properties allow it to bind with various metal ions, resulting in complexes that can exhibit intense luminescence or interact with DNA, sometimes inducing DNA cleavage. Phenanthroline's rigid structure can impart a high degree of pre-organization to ligands, making it a selective complexing agent. It has been used to develop molecular chemosensors, ionophores, and intercalating agents for polynucleotides .

Synthesis Analysis

The synthesis of phenanthroline derivatives has been explored in various studies. For example, a novel 1:1 proton-transfer compound containing 1,10-phenanthroline was synthesized from the reaction of 2,6-pyridinediamine and 1,10-phenanthroline-2,9-dicarboxylic acid. This compound was used to prepare the first anionic complex containing [phendc]2(-), which was structurally characterized . Additionally, new approaches to the synthesis of 4,7-dichloro-1,10-phenanthrolines and their derivatives have been developed, with their properties characterized by a range of spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of 1,10-phenanthroline-based compounds has been extensively studied. For instance, the crystal structure of a cobalt complex containing phenanthroline was determined, revealing a monoclinic system with specific unit cell dimensions . Single-crystal X-ray diffraction measurements were also used to determine the structures of various 1,10-phenanthroline derivatives, providing insights into their molecular configurations .

Chemical Reactions Analysis

Phenanthroline participates in various chemical reactions. It has been shown to interact with KO(t)Bu to form the 1,10-phenanthroline radical anion, which is a key intermediate for the activation of aryl bromides by electron transfer . The electrochemical behavior of phenanthroline has also been studied, with findings indicating its potential for selective recognition of copper ions and hydrogen peroxide sensing .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenanthroline and its complexes have been the subject of several studies. Phenanthroline has been used as a complexing agent for on-line sorbent extraction/preconcentration with flow injection–flame atomic absorption spectrometry, demonstrating its ability to form stable complexes with metals like copper, cadmium, and cobalt . The electrochemical properties of selected 1,10-phenanthroline derivatives were investigated using cyclic voltammetry, revealing their redox potentials and molecular orbital distributions . Furthermore, the synthesis and characterization of 1,10-phenanthroline-mono-N-oxides have been reported, with a correlation found between the basicity of the compounds and the electronic effects of substituents on the aromatic ring .

Scientific Research Applications

Luminescent Molecules and Metal Complexes

1,10-Phenanthroline serves as a fundamental building block in the synthesis of UV-Vis-NIR luminescent organic derivatives and coordination compounds. These compounds are created by exploiting the chemical versatility of 1,10-phenanthroline, despite it being a weakly fluorescent molecule itself. Such luminescent molecules and metal complexes find applications in analytical and technological fields, contributing significantly to advancements in these areas (Accorsi, Listorti, Yoosaf, & Armaroli, 2009).

Chemosensing and DNA Interaction

1,10-Phenanthroline-based ligands have been synthesized and used as molecular chemosensors for metal cations and anions, as well as intercalating agents for polynucleotides. These applications leverage the ligand's ability to bind selectively with metal ions and its interaction with DNA through intercalation, which can induce DNA cleavage in some cases. This makes phenanthroline-derived ligands valuable in developing new diagnostic tools and therapeutic agents (Bencini & Lippolis, 2010).

Electrochemical Sensing

The electrochemical properties of 1,10-phenanthroline have been harnessed for selective recognition of ions like copper and for sensing applications such as hydrogen peroxide detection. These applications are based on the electro-oxidation of phenanthroline and its derivatives, demonstrating the compound's potential in creating sensitive and selective sensors for environmental and biological monitoring (Gayathri & Kumar, 2014).

Biological Applications

1,10-Phenanthroline and its derivatives have also shown promise in biological applications, particularly in the synthesis of organic salts for antibacterial purposes. The structural modification of phenanthroline to reduce toxicity while retaining its DNA intercalation ability highlights its potential in medicinal chemistry. Such modifications can lead to new therapeutic agents with improved efficacy and safety profiles (Abebe, Atlabachew, Liyew, & Ferede, 2018).

Safety And Hazards

1,10-Phenanthroline is considered hazardous. It is toxic if swallowed . Inhalation may irritate the nose, throat, and upper respiratory tract . Contact with skin may be irritating . Material may be absorbed through the skin in harmful amounts . Contact may be irritating to the eyes .

Future Directions

1,10-Phenanthroline forms a stable complex with Fe (II) ion called ferroin, which is used as an indicator in Fe (II) salt titrations . Ferroin is also used in the determination of other metals, such as nickel, ruthenium, and silver . This makes it a versatile starting material for synthetic organic, inorganic, and supramolecular chemistry .

properties

IUPAC Name

1,10-phenanthroline
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InChI

InChI=1S/C12H8N2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1/h1-8H
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InChI Key

DGEZNRSVGBDHLK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1
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Molecular Formula

C12H8N2
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Related CAS

16561-55-0 (zinc salt), 21532-74-1 (monoperchlorate), 22802-96-6 (hydrochloride), 3829-86-5 (mono-hydrochloride)
Record name 1,10-Phenanthroline
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DSSTOX Substance ID

DTXSID1025857
Record name 1,10-Phenanthroline
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Molecular Weight

180.20 g/mol
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Physical Description

Liquid, White solid; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS]
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Boiling Point

> 300 °C
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Solubility

>27 [ug/mL] (The mean of the results at pH 7.4)
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Vapor Pressure

0.0000523 [mmHg]
Record name 1,10-Phenanthroline
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Product Name

1,10-Phenanthroline

CAS RN

66-71-7
Record name 1,10-Phenanthroline
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Synthesis routes and methods I

Procedure details

Bis (4,7-diphenyl-1,10-phenanthroline)cobalt(III) chloride, (DIP)2Co(III)Cl2, was prepared as follows: 4,7-diphenyl-1,10-phenanthroline (Aldrich) was dissolved in a minimum volume of ethanol to which one half stoichiometric CoCl2.6H2O was added. The green-brown solution was oxidized by using Br2 /H2O, and a heavy orange precipitate formed immediately. The solution was refluxed for 1 h, and concentrated hydrochloride was added. The bromine oxidation was then repeated. The crude complex was recrystallized in aqueous ethanol. Other cobalt(III) complexes of this invention may be prepared by this method by substituting the appropriate ligand for 4,7-diphenyl-1,10-phenanthroline.
[Compound]
Name
(4,7-diphenyl-1,10-phenanthroline)cobalt(III) chloride
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[Compound]
Name
(DIP)2Co(III)Cl2
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CoCl2.6H2O
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Br2 H2O
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Synthesis routes and methods II

Procedure details

3.05 mM of the 4-di(2-thienyl)-1,4-butanedione obtained from Step 1 described above, 3.03 mM of 1,10-phenanthroline-5-amine, and 5.4 mM of p-toluene sulfonic acid were dissolved in toluene, and then refluxed under a nitrogen current for 4 days. The refluxed mixture was cooled to room temperature, and then toluene was removed from the mixture. The remaining material was dissolved in 5 ml of 99.8% dichloromethane solution, and eluted by using a silica column to obtain 5-di(thiophen-2-yl)-1H-pyrrol-1-yl)-1,10-phenanthroline. The yield was 85%, and the structure was confirmed by using 1H NMR. The spectroscopic data thereof is as follows:
[Compound]
Name
4-di(2-thienyl)-1,4-butanedione
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Synthesis routes and methods III

Procedure details

2.5 g of 2,2′-dibromobiphenyl, 3.9 g of 3-acetylphenyl-boronic acid, 21 ml of 2M sodium carbonate and 0.37 g of tetrakis(triphenylphosphine)palladium(0) were added to 200 ml of 1,2-dimethoxyethane, and refluxing carried out for 10 hours under nitrogen so that a Suzuki coupling reaction was performed and, by treatment in the normal way, 0.57 g of 2,2′-bis(3-acetylphenyl)biphenyl was obtained. 0.57 g of this diacetyl derivative was reacted with 0.63 g of 8-amino-7-quinolinecarbaldehyde and 0.6 g of potassium hydroxide in dioxane at 60° C. and, by treatment in the normal way, Phen-3 (0.76 g) shown below was obtained. 1H-NMR (CDCl3, ppm) 9.20 (d·d, 2H), 8.43 (d, 2H), 8.16 (d·d, 2H), 7.79 (d, 2H), 7.61−7.26 (m, 18H), 7.17 (t, 2H), 6.77 (d, 2H)
[Compound]
Name
diacetyl
Quantity
0.57 g
Type
reactant
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0.63 g
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reactant
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0.6 g
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Synthesis routes and methods IV

Procedure details

Connecting Unit 1′ (5.0 g) was reacted with 5.2 g of 8-amino-7-quinolinecarbaldehyde and 5.0 g of potassium hydroxide at 60° C. in dioxane and, by treatment in the normal way, Phen-1 (5.8 g) shown below was obtained. 1H-NMR (CDCl3, ppm): 9.2 (d, 2H), 8.8 (d, 1H), 8.5 (d, 1H), 8.2 (m, 3H), 8.1 (t, 2H), 7.9 (t, 2H), 7.7−7.5 (m, 8H), 7.4 (m, 1H), 7.3−7.2 (m, 5H), 7.1 (s, 1H), 6.8 (t, 1H), 6.5 (d, 1H)
Quantity
5.2 g
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5 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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